5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole
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Overview
Description
5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole: is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Ethanimidoyl Group: This step involves the reaction of the thiazole derivative with an appropriate imidoyl chloride under basic conditions.
Attachment of the Anilinocarbonyl Group: The final step involves the reaction of the intermediate compound with an aniline derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the ethanimidoyl group, converting it to an ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Nitro, sulfonyl, or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new drugs.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for further drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction processes.
Comparison with Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole: Lacks the ethanimidoyl and anilinocarbonyl groups, resulting in different biological activities.
5-{[(Benzoyloxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole: Similar structure but with a benzoyloxy group instead of an anilinocarbonyl group, leading to variations in reactivity and biological effects.
Uniqueness: The presence of the anilinocarbonyl and ethanimidoyl groups in 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-17(25-18(20-13)15-9-5-3-6-10-15)14(2)22-24-19(23)21-16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIAZXFOOFNIDC-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3=CC=CC=C3)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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